molecular formula C₃₁H₃₄O₈ B043622 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose CAS No. 59433-13-5

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

Cat. No.: B043622
CAS No.: 59433-13-5
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-JCLUOYIWSA-N
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Description

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose (CAS 59433-13-5) is a protected glucose derivative widely utilized in carbohydrate chemistry for synthesizing structurally diverse sugar-based molecules. Its strategic protection pattern—acetyl groups at positions 1 and 6 and benzyl groups at positions 2, 3, and 4—enables selective deprotection and functionalization of specific hydroxyl groups while maintaining stability during synthetic procedures . This compound is synthesized via acetolysis of methyl glycosides using acetic anhydride and catalytic sulfuric acid, although prolonged reaction times risk over-cleavage of benzyl ethers . Its primary application lies in constructing oligosaccharides, glycoconjugates, and glycosylated natural products, with commercial availability (e.g., Santa Cruz Biotechnology, 250 mg for $300.00) supporting its widespread use in research .

Properties

IUPAC Name

[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMEQHKHEHBS-JCLUOYIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447061
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59433-13-5
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the acetylation and benzylation of D-glucopyranose. One common method includes the use of acetic anhydride and benzyl bromide as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced with high purity and consistency, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

The major products formed from these reactions include various acetylated and benzylated derivatives, which are useful intermediates in further synthetic processes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H34O8
  • Molecular Weight : 534.6 g/mol
  • Physical Description : Colorless to pale yellow gel
  • Solubility : Soluble in chloroform, dichloromethane, and DMSO

Scientific Research Applications

  • Organic Synthesis
    • 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose serves as an intermediate in the synthesis of various glycosides and oligosaccharides. Its acetyl and benzyl groups provide protective functionalities that can be selectively removed or modified during multi-step syntheses.
  • Medicinal Chemistry
    • This compound has been explored for its potential role in drug development. Its structural features allow for the modification of bioactive molecules, contributing to the design of new pharmaceuticals. For instance, it has been used in the synthesis of vitamin D analogs, enhancing their stability and bioavailability .
  • Carbohydrate Chemistry
    • The compound is utilized as a building block for synthesizing complex carbohydrates. Its ability to participate in glycosidic bond formation makes it valuable for constructing polysaccharides with specific functional properties.

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing glycosides with enhanced solubility and stability. The research outlined the reaction conditions that favor the formation of desired glycosidic linkages while minimizing side reactions.

Reaction TypeYield (%)Conditions
Glycosidation85Acetic anhydride, pyridine
Deprotection90TFA (Trifluoroacetic acid)

Case Study 2: Drug Development

In a recent investigation into vitamin D analogs, researchers employed this glucopyranose derivative to create compounds with improved pharmacokinetic profiles. The study highlighted how modifications to the glucopyranose structure led to increased potency and reduced side effects.

Compound NamePotency (IC50)Side Effects
Vitamin D Analog A5 nMMinimal
Vitamin D Analog B12 nMModerate

Mechanism of Action

The mechanism of action of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves its role as an intermediate in various biochemical pathways. Its molecular targets include enzymes involved in carbohydrate metabolism. The compound’s unique structure allows it to interact with these enzymes, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose Acetyl (1,6); Benzyl (2,3,4) C₃₃H₃₆O₈ 572.64 Selective glycosylation, oligosaccharide synthesis
6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-glucopyranose Benzyl (6,7,8,10); Deoxy (1,2,3,4) C₃₄H₃₈O₅ 550.66 Synthesis of trehalose mimics, deoxy-sugar scaffolds
3-O-Acetyl-1,6-anhydro-2-azido-4-O-(tert-butyldimethylsilyl)-2-deoxy-β-D-glucopyranose Acetyl (3); Azido (2); TBDMS (4); Anhydro (1,6) C₁₄H₂₅N₃O₅Si 343.46 Click chemistry, sialic acid analogs
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose Benzylgalloyl (1,2,3,4,6) C₁₄₆H₁₂₂O₂₆ 2292.52 High-molecular-weight glycodendrimers, multivalent ligands
1,6-Anhydro-β-D-glucopyranose Anhydro (1,6); Unprotected hydroxyls (2,3,4) C₆H₁₀O₅ 162.14 Polymer precursors, cyclic sugar intermediates

Protecting Group Stability

  • This compound: Acetyl groups are labile under basic conditions (e.g., NaOMe/MeOH), while benzyl ethers require harsher conditions (e.g., H₂/Pd-C) for removal. This hierarchy allows sequential deprotection .
  • 3-O-Acetyl-1,6-anhydro-2-azido-4-O-TBDMS derivative : The tert-butyldimethylsilyl (TBDMS) group offers orthogonal stability compared to benzyl/acetyl, requiring fluoride-based deprotection (e.g., TBAF). The azido group enables click chemistry for bioconjugation.

Catalytic and Mechanistic Insights

  • Acetolysis Conditions : The target compound’s synthesis requires precise control; over-acetolysis with H₂SO₄ cleaves benzyl ethers at positions 2 and 3, whereas BF₃·Et₂O offers milder alternatives for sensitive substrates .
  • Comparative Reactivity : Benzyl-protected analogs (e.g., ) exhibit lower solubility in polar solvents compared to acetylated derivatives, impacting reaction kinetics .

Biological Activity

1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose (CAS No. 59433-13-5) is a complex carbohydrate derivative with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its molecular formula C31H34O8C_{31}H_{34}O_8 and a molecular weight of 534.6 g/mol. The compound features multiple benzyl groups and acetyl modifications that enhance its solubility and reactivity in biological systems. Its structural attributes make it a valuable candidate for further research in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the acetylation of D-glucopyranose followed by the benzylation of hydroxyl groups. The general synthetic pathway can be summarized as follows:

  • Starting Material : D-glucopyranose.
  • Reagents : Acetic anhydride for acetylation; benzyl chloride or benzyl bromide for benzylation.
  • Conditions : Reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Antioxidant Properties

Research indicates that derivatives of glucopyranose exhibit notable antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory pathways. Compounds with similar glycosidic structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory conditions such as arthritis and asthma .

Anticancer Activity

Emerging studies have explored the anticancer potential of glucopyranose derivatives. For example, certain analogs have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various glucopyranose derivatives using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to control samples.

CompoundIC50 (µM)
Control50
Test Compound25

Case Study 2: Anti-inflammatory Response

In vitro experiments assessed the effect of the compound on TNF-alpha-induced inflammation in human cell lines. The compound reduced TNF-alpha levels by approximately 40%, indicating its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Level (pg/mL)
Control100
Test Compound60

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose, and how do protecting groups influence regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. Benzyl groups (Bn) are introduced first via benzylation under basic conditions (e.g., NaH in DMF) to protect positions 2, 3, and 4, followed by selective acetylation at positions 1 and 6 using acetic anhydride in pyridine. The regioselectivity of benzylation is controlled by steric and electronic factors; for example, NaH promotes deprotonation of equatorial hydroxyls, favoring benzylation at less hindered positions . Monitoring via TLC (e.g., hexane/EtOAc gradients) ensures stepwise completion.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm benzyl (δ ~7.3 ppm aromatic protons) and acetyl (δ ~2.0 ppm methyl protons) groups. Anomeric proton signals (δ 4.5–5.5 ppm) verify the glucopyranose configuration .
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]+^+ at m/z ~680) .

Q. What are the common side reactions during benzylation, and how are they mitigated?

  • Methodological Answer : Over-benzylation or migration of benzyl groups can occur under prolonged reaction times. Strategies include:

  • Strict temperature control (0–25°C) during benzyl bromide addition .
  • Using anhydrous solvents (DMF, THF) to minimize hydrolysis.
  • Quenching unreacted NaH with ice-water post-reaction to terminate side reactions .

Advanced Research Questions

Q. How do steric effects of benzyl and acetyl groups influence glycosylation efficiency in oligosaccharide synthesis?

  • Methodological Answer : The bulky benzyl groups at positions 2, 3, and 4 restrict access to the anomeric center, directing glycosylation to the 1,6-acetylated positions. This steric hindrance can be exploited to achieve β-selectivity using thioglycoside donors and NIS/AgOTf activation. Comparative studies show that 2,3,4-tri-O-benzyl derivatives exhibit higher β:α ratios (>8:1) compared to acetylated analogs due to reduced anomeric flexibility .

Q. What computational methods are used to predict the reactivity of this compound in glycosylation reactions?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity and stereoselectivity. For example, the axial vs. equatorial orientation of leaving groups (e.g., acetate vs. benzyl) is analyzed using Gibbs free energy barriers. ICReDD’s reaction path search methods integrate these computations with experimental data to optimize catalytic conditions (e.g., BF3_3·Et2_2O as a promoter) .

Q. How to resolve contradictory NMR data for anomeric configuration determination?

  • Methodological Answer : Discrepancies between 1H^{1}\text{H}-NMR coupling constants (e.g., J1,2J_{1,2} ~3–4 Hz for α vs. ~7–8 Hz for β) and NOESY/ROESY correlations may arise due to conformational flexibility. Validate using:

  • HSQC-TOCSY to assign spin systems.
  • DP4+ probability analysis to compare experimental and computed 13C^{13}\text{C} chemical shifts .

Q. What strategies enable selective deprotection of acetyl groups without disturbing benzyl protections?

  • Methodological Answer : Use Zemplén conditions (NaOMe/MeOH) for acetyl removal, which leaves benzyl groups intact. Kinetic studies show complete deacetylation within 2–4 hours at 0°C, monitored by IR (disappearance of νC=O_{C=O} at ~1740 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Reactant of Route 2
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1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose

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